REACTION_CXSMILES
|
Br[C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1.C([O-])([O-])=O.[K+].[K+].[CH2:14]([O:16][C:17](=[O:21])[CH2:18][CH2:19][SH:20])[CH3:15].O>CN(C=O)C>[CH2:14]([O:16][C:17](=[O:21])[CH2:18][CH2:19][S:20][C:2]1[S:6][C:5]([NH2:7])=[N:4][CH:3]=1)[CH3:15] |f:1.2.3|
|
Name
|
|
Quantity
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25 g
|
Type
|
reactant
|
Smiles
|
BrC1=CN=C(S1)N
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
12.9 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCS)=O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the mixture was purged with N2 for 5 min
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Duration
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5 min
|
Type
|
ADDITION
|
Details
|
was added dropwise over the course of 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted with Et2O (1×500 mL, 2×250 mL)
|
Type
|
WASH
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Details
|
The combined organic phases was washed with saturated NH4Cl (3×150 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark residue which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (SiO2, EtOAc-heptane (1:1))
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCSC1=CN=C(S1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |